dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a quinolinyliden core fused with a 1,3-dithiole ring. Key structural attributes include:
- 3-Fluorobenzoyl group: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- 2,2,6-Trimethyl substituents: Enhance steric bulk and modulate solubility.
Properties
Molecular Formula |
C26H22FNO5S3 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22FNO5S3/c1-13-9-10-17-16(11-13)18(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(17)22(29)14-7-6-8-15(27)12-14/h6-12H,1-5H3 |
InChI Key |
SSSIYEBKLZHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with a quinoline derivative under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like chloroform. The intermediate product is then reacted with a dithiole compound in the presence of a catalyst to form the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Cyclization: The dithiole ring can participate in cyclization reactions, forming more complex ring structures
Scientific Research Applications
Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between fluorinated organic compounds and biological systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The fluorobenzoyl group enhances its ability to penetrate cell membranes, while the quinoline and dithiole rings contribute to its binding affinity and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key Observations:
Fluorine vs. Nitro Substituents: The 3-fluorobenzoyl group in the target compound (electron-withdrawing meta-substituent) contrasts with the 2-fluorobenzoyl () and 4-nitrobenzoyl () groups. Nitro groups () significantly increase polarity and reduce lipophilicity compared to fluorine, as reflected in molecular weight (570.6 vs.
This may influence crystal packing and solubility .
Spectroscopic and Analytical Comparisons
NMR Profiling (Referencing )
- Chemical Shift Variations : Fluorine substituents in ortho (2-), meta (3-), or para (4-) positions alter electron density distribution, leading to distinct NMR shifts in regions adjacent to the benzoyl group. For example, protons near the 3-fluoro substituent may exhibit downfield shifts due to deshielding effects, analogous to shifts observed in for regions A and B .
- Methyl Group Environments : Additional methyl groups (e.g., 6- vs. 8-methyl in ) create unique shielding/deshielding patterns, detectable via ¹³C NMR.
IR and MS Data (Referencing )
- Carboxylate Stretching: The 1,3-dithiole-4,5-dicarboxylate moiety exhibits characteristic C=O stretches (~1700 cm⁻¹), with minor variations depending on substituent electronic effects .
- Mass Fragmentation : Molecular ions ([M+H]⁺) for the target compound (m/z ~530) and analogs (: m/z 529.6; : m/z 570.6) would differ due to substituent-driven mass changes.
Implications of Structural Differences
Lipophilicity and Solubility :
- The target compound’s calculated XLogP3 (~5.2) suggests moderate lipophilicity, comparable to the 2-fluoro analog (). The 4-nitro derivative () likely has lower lipophilicity due to increased polarity .
- Methyl substitution patterns influence melting points and crystallinity, though experimental data are lacking.
Reactivity and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
